molecular formula C20H45NO4S B13800713 Trimethyltetradecylammonium isopropyl sulphate CAS No. 78480-20-3

Trimethyltetradecylammonium isopropyl sulphate

Cat. No.: B13800713
CAS No.: 78480-20-3
M. Wt: 395.6 g/mol
InChI Key: XGMAZIKKMZJPKT-UHFFFAOYSA-M
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Description

Trimethyltetradecylammonium isopropyl sulphate is a quaternary ammonium compound with the molecular formula C20H45NO4S . It is known for its surfactant properties, making it useful in various industrial and research applications. This compound is characterized by its ability to reduce surface tension, which is beneficial in formulations requiring emulsification, dispersion, and solubilization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethyltetradecylammonium isopropyl sulphate typically involves the quaternization of tetradecylamine with methyl iodide, followed by the reaction with isopropyl sulphate. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: Sometimes, phase transfer catalysts are used to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Material Handling: Ensuring the purity of tetradecylamine and methyl iodide.

    Reaction Control: Monitoring temperature, pressure, and reaction time to optimize yield.

    Purification: The final product is purified using techniques such as recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Trimethyltetradecylammonium isopropyl sulphate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include halides, hydroxides, and amines.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with halides can yield corresponding halide salts.

Scientific Research Applications

Trimethyltetradecylammonium isopropyl sulphate has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in cell lysis buffers for protein extraction.

    Medicine: Investigated for its antimicrobial properties.

    Industry: Utilized in formulations of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism by which trimethyltetradecylammonium isopropyl sulphate exerts its effects involves its surfactant properties. The compound interacts with lipid bilayers in cell membranes, disrupting their structure and leading to cell lysis. This action is particularly useful in applications requiring cell disruption or emulsification.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyltetradecylammonium hydrogen sulfate
  • Tetradecyltrimethylammonium chloride
  • Cetyltrimethylammonium bromide

Uniqueness

Trimethyltetradecylammonium isopropyl sulphate is unique due to its specific combination of the quaternary ammonium group with the isopropyl sulphate moiety. This combination enhances its solubility and effectiveness as a surfactant compared to similar compounds.

Properties

CAS No.

78480-20-3

Molecular Formula

C20H45NO4S

Molecular Weight

395.6 g/mol

IUPAC Name

propan-2-yl sulfate;trimethyl(tetradecyl)azanium

InChI

InChI=1S/C17H38N.C3H8O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;1-3(2)7-8(4,5)6/h5-17H2,1-4H3;3H,1-2H3,(H,4,5,6)/q+1;/p-1

InChI Key

XGMAZIKKMZJPKT-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)C.CC(C)OS(=O)(=O)[O-]

Origin of Product

United States

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